

In Vivo siRNA Delivery Using DLinDMA-based LNPs: Application Notes and Protocols

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Compound of Interest

Compound Name: *DLinDMA*

Cat. No.: *B1670809*

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Introduction

The targeted delivery of small interfering RNA (siRNA) in vivo presents a powerful therapeutic modality for a wide range of diseases by enabling the specific silencing of disease-causing genes. Among the most successful non-viral delivery vectors are lipid nanoparticles (LNPs), particularly those formulated with the ionizable cationic lipid **DLinDMA** (1,2-dilinoleyloxy-3-dimethylaminopropane) and its derivatives like DLin-MC3-DMA. These LNP systems have demonstrated remarkable efficacy in delivering siRNA to hepatocytes, leading to potent and durable gene silencing. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vivo application of **DLinDMA**-based LNPs for siRNA delivery.

Data Presentation

Table 1: Formulation and Physicochemical Properties of DLinDMA-based LNPs

Cationic Lipid	Molar Ratio (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid)	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DLinDMA	40:10 (DSPC):48:2 (PEG-c-DMA)	~80-100	Near neutral	>90	[1]	
DLinKC2-DMA	40:11.5 (DSPC):47.5:1 (PEG-c-DMA)	~70	-	-	High	[2]
DLin-MC3-DMA	50:10 (DSPC):38.5:1.5 (PEG-DMG)	< 100	<0.2	Near-neutral	>95	[3] [4]

Note: PDI (Polydispersity Index), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-c-DMA (3-N-[(ω -methoxypoly(ethylene glycol)2000)carbamoyl]-1,2-dimyristyloxy-propylamine), PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000). Zeta potential is typically near-neutral at physiological pH.

Table 2: In Vivo Gene Silencing Efficacy of DLinDMA-based LNPs in Mice

Cationic Lipid	Target Gene	Mouse Strain	Dose (mg/kg siRNA)	Silencing Efficacy	Time Point	Reference
DLinDMA	Factor VII	C57BL/6	1.0	~50% reduction in serum protein	48 hours	[2]
DLinKC2-DMA	Factor VII	C57BL/6	0.1	>50% reduction in serum protein	24 hours	[2]
DLin-MC3-DMA	Factor VII	ICR	1.0	~30% reduction in serum protein	48 hours	[5]
DLin-MC3-DMA	Factor VII	ICR	0.03	~87% reduction in serum protein (co-formulated with mRNA)	-	[6]
DLin-MC3-DMA	Factor VII	ICR	0.01	~50% reduction in serum protein (with PSS)	-	[6]

Note: The efficacy of gene silencing can be influenced by the specific siRNA sequence, LNP formulation, and mouse strain used.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of **DLinDMA**-based LNPs encapsulating siRNA using a microfluidic device, a method that allows for reproducible and scalable production of nanoparticles with controlled size.

Materials:

- **DLinDMA** or DLin-MC3-DMA
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- siRNA targeting the gene of interest
- Ethanol (200 proof, anhydrous)
- Citrate buffer (25 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr® or similar)
- Syringe pumps
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **DLinDMA** (or DLin-MC3-DMA), DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
 - The total lipid concentration in ethanol should typically be between 10-20 mg/mL.
 - Ensure all lipids are fully dissolved by gentle vortexing.

- Prepare siRNA Solution:
 - Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged siRNA.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
 - Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1). The total flow rate will influence the particle size and can be optimized (e.g., 12 mL/min).
 - Initiate the flow using the syringe pumps. The rapid mixing of the two streams within the microfluidic cartridge leads to the self-assembly of the LNPs.
 - Collect the resulting LNP suspension from the outlet.
- Dialysis:
 - To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
 - Perform at least two buffer changes to ensure complete removal of ethanol.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
 - Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Physicochemical Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:
 - Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
 - Transfer the diluted sample to a cuvette.
 - Measure the particle size (Z-average diameter) and PDI at 25°C. The PDI value should ideally be below 0.2, indicating a monodisperse population of nanoparticles.

2. Zeta Potential Measurement:

- Instrument: DLS instrument with a zeta potential measurement capability.
- Procedure:
 - Dilute the LNP suspension in an appropriate low-salt buffer (e.g., 1 mM HEPES).
 - Load the sample into a folded capillary cell.
 - Measure the electrophoretic mobility to determine the zeta potential. At physiological pH, the zeta potential should be near-neutral.

3. Encapsulation Efficiency Determination:

- Method: RiboGreen assay.
- Procedure:
 - Prepare a standard curve of the free siRNA using the RiboGreen reagent.
 - To measure the amount of unencapsulated siRNA, add the RiboGreen reagent to a diluted LNP sample.
 - To measure the total amount of siRNA, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA, and then add the RiboGreen reagent.

- Measure the fluorescence intensity of the samples and the standard curve using a fluorescence plate reader.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: In Vivo Gene Silencing Study in Mice

Animals:

- Use appropriate mouse strains (e.g., C57BL/6 or ICR), typically 6-8 weeks old.
- All animal procedures should be performed in accordance with institutional guidelines and approved by the animal care and use committee.

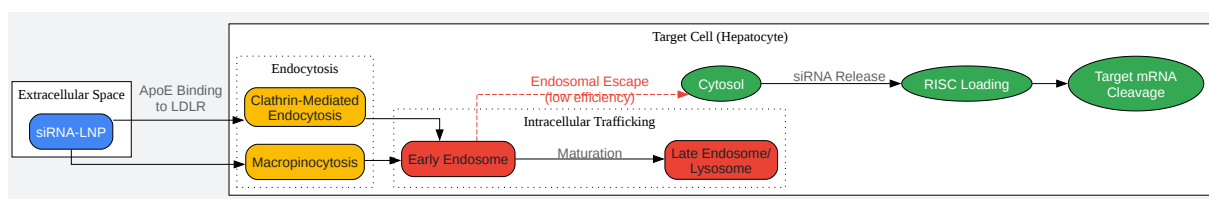
Procedure:

- Dosing:
 - Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.
 - Administer the formulation to the mice via intravenous (i.v.) injection through the tail vein. The injection volume is typically 100-200 µL.
 - Include control groups receiving saline or LNPs encapsulating a non-targeting control siRNA.
- Sample Collection:
 - At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
 - Euthanize the animals and harvest the liver and other organs of interest.
- Analysis of Gene Knockdown:
 - Serum Protein Levels:
 - Prepare serum from the collected blood samples.

- Measure the level of the target protein in the serum using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic activity assay (for proteins like Factor VII).
- mRNA Levels:
 - Isolate total RNA from the harvested liver tissue using a suitable RNA extraction kit.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).
- Data Analysis:
 - Calculate the percentage of gene silencing by comparing the protein or mRNA levels in the treated groups to the control groups.

Mandatory Visualizations

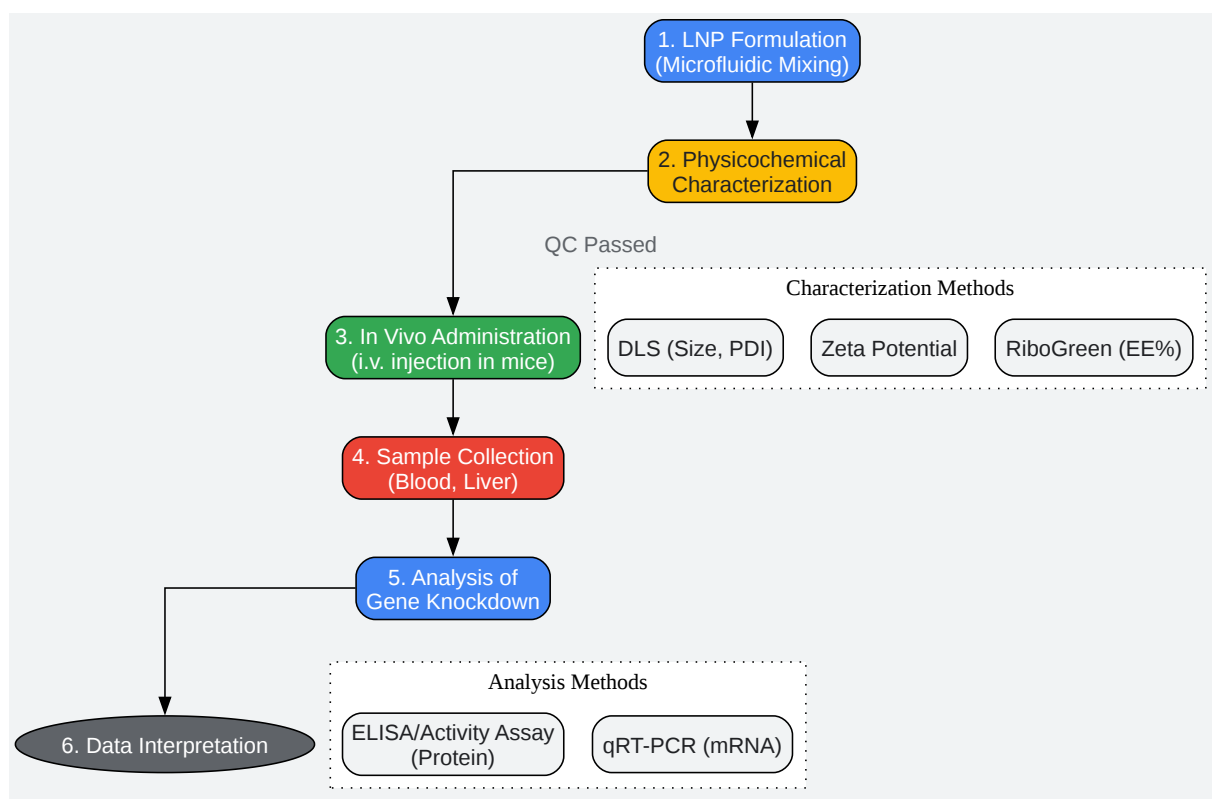
Signaling Pathway: Intracellular Delivery of siRNA via DLinDMA-based LNPs



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Caption: Intracellular pathway of siRNA delivery by **DLinDMA**-based LNPs.

Experimental Workflow: From LNP Formulation to In Vivo Evaluation



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Caption: Experimental workflow for in vivo siRNA delivery using LNPs.

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